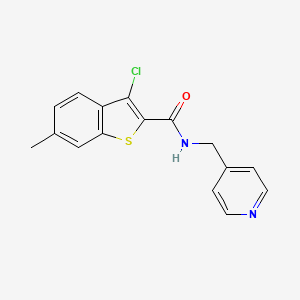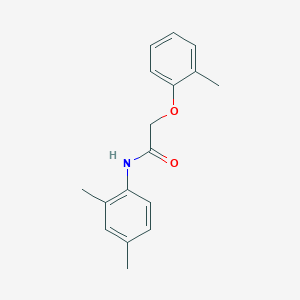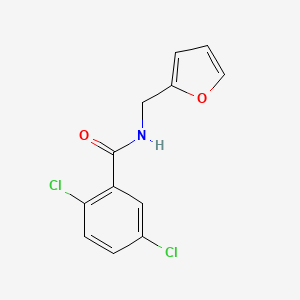
3-chloro-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Introduction
3-Chloro-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound belonging to the class of organic compounds known as benzothiophenes. This compound has garnered attention in the scientific community due to its potential applications and structural uniqueness. While this report focuses on its synthesis, molecular structure, reactions, and properties, it specifically avoids discussions related to drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of related benzothiophene derivatives involves several key steps, starting from basic precursors like 3-chloro-1-benzothiophene-2-carbonyl chloride. This compound can react with various nucleophiles such as aromatic amines, hydroxylamine hydrochloride, and formamide to yield a range of substituted quinazolinones and other related compounds (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis of benzothiophene derivatives, such as the title compound, involves examining the dihedral angles, hydrogen bonding, and positional disorder within the molecule. For instance, in related compounds, the dihedral angles between the thiophene ring and attached groups have been reported, providing insights into the overall shape and electronic distribution of the molecule (Mukhtar et al., 2012).
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, including interactions with cyanamides and nucleophiles, leading to the formation of new compounds. These reactions are influenced by the substituents on the benzothiophene core and can be utilized to synthesize a wide range of chemical entities (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined through various analytical techniques and contribute to the compound's application potential. The crystal structures, for example, reveal information about molecular interactions and stability (Abbasi et al., 2011).
Chemical Properties Analysis
The chemical properties of benzothiophene derivatives, including reactivity, stability, and electronic properties, are influenced by their molecular structure. The presence of electron-withdrawing or donating groups, the degree of substitution, and the nature of the attached rings (such as pyridine) significantly affect these properties. The chemical behavior towards different reagents and conditions can be used to derive functional materials with desired characteristics (Ahmed, 2007).
Eigenschaften
IUPAC Name |
3-chloro-6-methyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-3-12-13(8-10)21-15(14(12)17)16(20)19-9-11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHTXPDJADEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)

![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)

![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)

![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)
![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-quinolinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5585077.png)
